2,3-dihydroxybutanedioic acid; 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilinium 3-carboxy-2,3-dihydroxypropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chloro-substituted aniline derivative with a tetrahydroisoquinoline moiety and a carboxy-dihydroxypropanoate group, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilinium 3-carboxy-2,3-dihydroxypropanoate typically involves multiple steps, including the formation of the aniline derivative, the introduction of the tetrahydroisoquinoline moiety, and the attachment of the carboxy-dihydroxypropanoate group. Common synthetic routes may include:
Nitration and Reduction: Starting with a chloro-substituted benzene, nitration followed by reduction can yield the corresponding aniline derivative.
Methylation: The aniline derivative can be methylated using methyl iodide or dimethyl sulfate under basic conditions.
Formation of Tetrahydroisoquinoline: The tetrahydroisoquinoline moiety can be introduced through a Pictet-Spengler reaction, where the aniline derivative reacts with an aldehyde in the presence of an acid catalyst.
Attachment of Carboxy-Dihydroxypropanoate: The final step involves the esterification or amidation of the intermediate with a suitable carboxy-dihydroxypropanoate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilinium 3-carboxy-2,3-dihydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe for studying biological pathways and interactions, particularly those involving amine and carboxylate groups.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilinium 3-carboxy-2,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s amine and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the chloro and tetrahydroisoquinoline moieties may contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-methyl-2-pyridinecarboxamide: A structurally related compound with a pyridine ring instead of the tetrahydroisoquinoline moiety.
4-hydroxy-2-quinolones: Compounds with a quinolone core that share some structural similarities and biological activities.
Uniqueness
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilinium 3-carboxy-2,3-dihydroxypropanoate is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C20H23ClN2O6 |
---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H17ClN2.C4H6O6/c1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16;5-1(3(7)8)2(6)4(9)10/h2-7,10,16,18-19H,8-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
UPQZQNZJGCBLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CCN2.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.